TY-011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

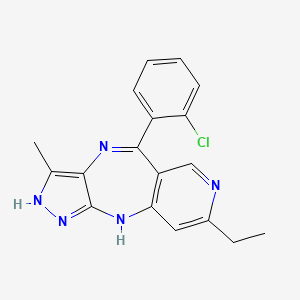

C18H16ClN5 |

|---|---|

Poids moléculaire |

337.8 g/mol |

Nom IUPAC |

9-(2-chlorophenyl)-13-ethyl-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |

InChI |

InChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24) |

Clé InChI |

BYXARMLQXQVYIK-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl |

Origine du produit |

United States |

Foundational & Exploratory

TY-011: A Multi-Targeted Kinase Inhibitor for Gastric Cancer - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-011 is a novel, orally active small molecule compound demonstrating significant preclinical antitumor activity in gastric cancer models. Its mechanism of action is centered on the dual inhibition of critical mitotic kinases—Aurora A and Aurora B—and the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis. This multi-targeted approach disrupts essential cellular processes for tumor growth, including cell cycle progression and the formation of new blood vessels. In vitro studies have shown that this compound effectively inhibits the proliferation of gastric cancer cell lines, induces G2/M phase cell cycle arrest, promotes apoptosis, and causes significant DNA damage. In vivo, this compound has exhibited potent tumor growth inhibition in gastric cancer xenograft models with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Core Mechanism of Action: Dual Inhibition of Mitotic Progression and Angiogenesis

This compound functions as a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases.[1][2][3] The molecular docking analysis has confirmed that this compound occupies the ATP-binding site of both Aurora A and B kinases, thereby blocking their enzymatic activity.[1][2][3] This dual-action mechanism allows this compound to simultaneously target two critical pathways involved in gastric cancer progression: cell division and tumor vascularization.[1]

Inhibition of Aurora Kinases and Disruption of Mitosis

Aurora kinases A and B are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in various cancers, including gastric cancer.[1][2][3] By inhibiting Aurora A and B, this compound disrupts several mitotic events, leading to:

-

Aberrant Mitosis and G2/M Phase Arrest: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2][4]

-

Polyploidy: A modest increase in cells with a DNA content greater than 4N is observed, indicative of failed mitosis.[1][2][3]

-

DNA Damage: this compound induces DNA double-strand breaks in gastric cancer cells.[4] This is a consequence of abnormal microtubule-kinetochore attachments, leading to the formation of multiple spindle fibers and poly-merotelic kinetochores.[4]

-

Apoptosis: The culmination of mitotic disruption and DNA damage is the induction of programmed cell death (apoptosis).[1][2][4]

Inhibition of VEGFR2 and Anti-Angiogenesis

VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. This compound's ability to antagonize VEGFR2 kinase activity suggests a direct role in inhibiting tumor angiogenesis.[1][2] This anti-angiogenic effect complements its anti-mitotic activity, effectively starving the tumor of essential nutrients and oxygen.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various assays, which are summarized below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 Value |

| Aurora A | HTRF® KinEASE™ | "hundreds nanomole" |

| Aurora B | HTRF® KinEASE™ | "hundreds nanomole" |

| VEGFR2 | HTRF® KinEASE™ | Not explicitly quantified in the provided search results. |

Data sourced from[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

| MGC-803 | 0.09 - 0.96 (range across 5 cell lines) |

| MKN-45 | 0.09 - 0.96 (range across 5 cell lines) |

| Other 3 cell lines not specified in search results | 0.09 - 0.96 (range across 5 cell lines) |

Data sourced from[1]

Table 3: In Vivo Antitumor Efficacy of this compound in MGC-803 Xenograft Model

| Dosage (Oral Administration) | Treatment Duration | Tumor Growth Inhibition (TGI%) | Tumor Regression |

| 3 mg/kg/day | 13 days | 59.41% | Not specified |

| 6 mg/kg/day | 13 days | 103.77% | Not specified |

| 9 mg/kg/day | 13 days | 113.09% | 100% |

Data sourced from[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Gastric Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antitumor effects in gastric cancer.

References

- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases | springermedizin.de [springermedizin.de]

- 4. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

TY-011: A Dual Inhibitor of Aurora A/B Kinases for Gastric Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TY-011 is a novel small molecule inhibitor targeting Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Research has demonstrated its potent anti-proliferative activity in gastric cancer cell lines and in vivo tumor models. By inducing DNA damage and apoptosis, this compound presents a promising therapeutic strategy for gastric cancer. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.

Chemical Structure

The chemical structure of this compound is depicted below.

(Image of the chemical structure of this compound) [1]

Caption: Chemical Structure of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of Aurora A and Aurora B kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, including gastric cancer.[2][3]

The inhibition of Aurora A and B by this compound leads to a cascade of cellular events:[4]

-

Aberrant Mitosis: Disruption of the normal mitotic process.

-

G2/M Phase Arrest: Halting the cell cycle at the G2/M checkpoint.

-

DNA Damage: Specifically, the induction of DNA double-strand breaks.

-

Apoptosis: Programmed cell death of cancer cells.

Furthermore, this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, suggesting a potential anti-angiogenic effect.[2][5]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data

The inhibitory activity of this compound against Aurora kinases and its anti-proliferative effects on various gastric cancer cell lines are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

Data from HTRF® KinEASE™ assay.[1][2]

Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 (μM) |

| MGC-803 | 0.2 - 0.4 |

| AGS | 0.11 - 4.49 (range) |

| MKN-45 | 0.11 - 4.49 (range) |

| SGC-7901 | 0.11 - 4.49 (range) |

| BGC-823 | 0.11 - 4.49 (range) |

Data from cell proliferation assays.[2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HTRF® KinEASE™ Assay (for Kinase Inhibition)

This assay was employed to determine the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases. The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF), which quantifies the signal generated by the binding of a europium cryptate-labeled antibody to the phosphorylated substrate and an XL665-labeled streptavidin to the biotinylated substrate. The signal intensity is inversely proportional to the kinase activity.[2][5]

Cell Proliferation Assay

The anti-proliferative effects of this compound on gastric cancer cell lines were assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. The CCK-8 solution was then added to each well, and the absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]

Western Blot Analysis

Western blotting was used to analyze the expression levels of key proteins involved in the signaling pathway. Gastric cancer cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated Aurora A, phosphorylated Histone H3). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence

Immunofluorescence was performed to visualize the cellular localization of specific proteins. Cells grown on coverslips were treated with this compound, fixed, permeabilized, and blocked. The cells were then incubated with primary antibodies, followed by fluorescently labeled secondary antibodies. The nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.[1]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution. Gastric cancer cells were treated with this compound, harvested, and fixed in ethanol. The cells were then stained with propidium iodide (PI) containing RNase A. The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.[5]

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated in a gastric cancer xenograft mouse model. MGC-803 cells were subcutaneously injected into nude mice. Once the tumors reached a palpable size, the mice were orally administered with this compound at different dosages daily. Tumor volumes and body weights were measured regularly. At the end of the study, the tumors were excised, weighed, and subjected to further analysis, such as TUNEL staining for apoptosis.[2][5]

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound is a potent dual inhibitor of Aurora A and B kinases with significant anti-tumor activity against gastric cancer. Its mechanism of action, involving the disruption of mitosis and induction of apoptosis, along with its oral bioavailability and in vivo efficacy, positions this compound as a strong candidate for further clinical development in the treatment of gastric cancer. The additional inhibitory effect on VEGFR2 suggests a potential for dual targeting of tumor proliferation and angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

TY-011: A Dual Inhibitor of Aurora Kinases and VEGFR2 for Gastric Cancer Therapy

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: TY-011 is a novel, orally active small molecule inhibitor demonstrating potent antitumor activity in preclinical models of gastric cancer. Its mechanism of action is characterized by the dual inhibition of two critical classes of oncogenic proteins: the Aurora kinases (A and B) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual activity allows this compound to concurrently target tumor cell proliferation by disrupting mitosis and to inhibit tumor angiogenesis, a crucial process for tumor growth and metastasis. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cell lines, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Aurora A/B kinases and VEGFR2. By binding to the ATP-binding sites of these kinases, this compound effectively blocks their phosphorylation activity, leading to the downstream inhibition of their respective signaling pathways. This dual-targeting approach offers a synergistic antitumor effect by simultaneously halting the cell cycle and cutting off the tumor's blood supply.[1]

Inhibition of Aurora Kinase Signaling

Aurora kinases are essential for the proper execution of mitosis. This compound's inhibition of Aurora A and B leads to mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[1]

Caption: Inhibition of Aurora A and B by this compound disrupts mitosis, leading to apoptosis.

Inhibition of VEGFR2 Signaling

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. By inhibiting VEGFR2, this compound blocks the signaling cascade responsible for endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[1]

Caption: this compound inhibits VEGFR2, leading to the suppression of tumor angiogenesis.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against Aurora A and Aurora B kinases was determined using the HTRF® KinEASE™ assay.

| Target Kinase | IC50 (nM) |

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

| VEGFR2 | Not explicitly quantified in the primary study, but demonstrated inhibition of phosphorylation. |

Data sourced from a study on the antitumor activity of this compound in gastric cancer.[1]

Antiproliferative Activity in Gastric Cancer Cell Lines

The antiproliferative effects of this compound were evaluated against a panel of five human gastric cancer cell lines using the CCK-8 assay.

| Cell Line | IC50 (µM) |

| MGC-803 | 0.2 - 0.4 (range for three active compounds including this compound) |

| SGC-7901 | 0.09 - 0.96 (range across all 5 cell lines) |

| BGC-823 | 0.09 - 0.96 (range across all 5 cell lines) |

| AGS | 0.09 - 0.96 (range across all 5 cell lines) |

| MKN-45 | 0.09 - 0.96 (range across all 5 cell lines) |

Note: Specific IC50 values for each cell line were not detailed in the primary publication, only a range was provided.[1]

In Vivo Efficacy in a Gastric Cancer Xenograft Model

The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using MGC-803 gastric cancer cells.

| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Tumor Regression |

| This compound | 9 mg/kg (oral administration) | ~90% | 100% |

The study reported no significant effect on the body weight of the mice.[1]

Experimental Protocols

HTRF® KinEASE™ Kinase Assay

This assay was employed to determine the in vitro inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2.

Caption: Workflow for the HTRF® KinEASE™ kinase inhibition assay.

Methodology:

-

Reaction Setup: In a 384-well plate, the respective kinase (Aurora A, Aurora B, or VEGFR2), a biotinylated substrate peptide, and varying concentrations of this compound were incubated in kinase buffer.

-

Initiation: The kinase reaction was initiated by the addition of ATP.

-

Detection: After incubation, the reaction was stopped by adding HTRF detection reagents containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 (SA-XL665).

-

Signal Reading: The plate was incubated to allow for the formation of the FRET complex, and the time-resolved fluorescence energy transfer (TR-FRET) signal was measured. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

CCK-8 Cell Proliferation Assay

This assay was used to measure the antiproliferative activity of this compound on gastric cancer cell lines.

Methodology:

-

Cell Seeding: Gastric cancer cells were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation: The plates were incubated to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan product by cellular dehydrogenases in viable cells.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells, and IC50 values were determined.

HUVEC Tube Formation Assay

This assay assessed the anti-angiogenic potential of this compound.

Methodology:

-

Matrix Coating: 96-well plates were coated with Matrigel and allowed to solidify.

-

Cell Seeding and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: The plates were incubated for a period sufficient to allow for the formation of capillary-like tube structures in the control wells.

-

Imaging: The formation of tube networks was visualized and photographed using a microscope.

-

Quantification: The extent of tube formation was quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.

Gastric Cancer Xenograft Mouse Model

This in vivo model was used to evaluate the antitumor efficacy of this compound.

Methodology:

-

Tumor Implantation: MGC-803 human gastric cancer cells were subcutaneously injected into immunodeficient mice.

-

Tumor Growth: The tumors were allowed to grow to a palpable size.

-

Treatment Administration: Once the tumors reached a predetermined volume, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and may be used for further analysis such as immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of gastric cancer. Its novel dual-inhibitory mechanism, targeting both the Aurora kinases and VEGFR2, provides a multi-pronged attack on tumor growth by inhibiting cell division and angiogenesis. The potent in vitro and in vivo activity, coupled with its oral bioavailability and favorable safety profile in preclinical models, strongly supports its further clinical development.[1] Future investigations should focus on elucidating the precise IC50 against VEGFR2 and further characterizing its efficacy and safety in more advanced preclinical models.

References

In-depth Technical Guide: The Quest for TY-011

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "TY-011." This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed, or a potential misnomer.

While a detailed technical guide on the discovery and synthesis of a specific, unidentifiable compound is not possible, this document aims to provide a framework for such a guide. It will outline the essential components and methodologies typically presented in a whitepaper for a novel chemical entity, using hypothetical scenarios and established scientific principles as placeholders. This guide is intended for researchers, scientists, and drug development professionals to illustrate the comprehensive information required for the proper documentation of a new compound.

Section 1: Discovery and Rationale

The discovery of a new compound often begins with a specific biological hypothesis or a screening campaign. For a hypothetical "this compound," the discovery process could have followed one of several paths:

-

High-Throughput Screening (HTS): A large library of chemical compounds could have been screened against a specific biological target. "this compound" may have emerged as a "hit" from this screen, demonstrating desired activity.

-

Rational Drug Design: Based on the known structure and function of a biological target, "this compound" might have been designed in silico to interact with a specific binding site.

-

Natural Product Isolation: The compound could have been isolated from a natural source, such as a plant, fungus, or marine organism, and subsequently identified as having interesting biological properties.

-

Fragment-Based Drug Discovery (FBDD): Small chemical fragments that bind to the target could have been identified and then linked together or grown to create the more potent "this compound."

The rationale for the development of "this compound" would be intrinsically linked to its discovery. For instance, if it were identified in a screen for inhibitors of a particular enzyme implicated in a disease, the rationale would be to develop a therapeutic agent for that disease.

Logical Workflow: From Concept to Lead Candidate

The following diagram illustrates a typical workflow for the discovery and initial development of a novel compound.

Section 2: Synthesis of this compound

The chemical synthesis of a novel compound is a critical component of its development, enabling the production of sufficient quantities for further testing and optimization. A detailed description of the synthetic route would be provided, including reaction schemes, reagents, and conditions.

Hypothetical Synthetic Scheme

Below is a hypothetical, multi-step synthesis that could be representative of what would be detailed for a compound like "this compound."

Experimental Protocols: Synthesis

A comprehensive guide would include detailed experimental protocols for each synthetic step. For example, for "Step 1" in the diagram above:

Synthesis of Intermediate B:

-

To a solution of Starting Material A (X grams, Y moles) in Solvent Y (Z mL) at a specific temperature, Reagent X (A grams, B moles) was added portion-wise.

-

The reaction mixture was stirred for a designated time, and its progress was monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction was quenched, and the product was isolated and purified using techniques such as column chromatography.

-

The structure of Intermediate B was confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Activity and Mechanism of Action

This section would detail the biological effects of "this compound" and the experiments conducted to elucidate its mechanism of action.

Quantitative Data Summary

All quantitative data would be presented in clear, well-structured tables for easy comparison.

| Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Selectivity vs. Off-Target |

| In Vitro Potency | Target Enzyme A | 15.2 ± 2.1 | >1000-fold vs. Enzyme B |

| Cellular Activity | Cell Line X | 89.5 ± 10.3 | - |

| ADME Properties | Microsomal Stability (t½, min) | 45 | - |

| Caco-2 Permeability (Papp, A-B) | 12.5 x 10⁻⁶ cm/s | - |

Table 1: Hypothetical Biological and ADME Data for this compound

Signaling Pathway Analysis

If "this compound" was found to modulate a specific signaling pathway, this would be visually represented.

Experimental Protocols: Biological Assays

Detailed protocols for key biological experiments would be provided.

Enzyme Inhibition Assay:

-

The inhibitory activity of "this compound" against Target Enzyme A was measured using a fluorescence-based assay.

-

Varying concentrations of the compound were incubated with the enzyme and its substrate in an appropriate buffer system.

-

The reaction was initiated, and the fluorescence intensity was measured over time using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

While the compound "this compound" remains unidentified in the public domain, this guide provides a comprehensive template for the in-depth technical documentation required for a novel chemical entity. The clear presentation of data, detailed experimental protocols, and informative visualizations are crucial for communicating the discovery, synthesis, and biological characterization of a new compound to the scientific community. Should information on "this compound" become publicly available, a specific and detailed guide will be generated.

TY-011: A Novel VEGFR-2 Kinase Inhibitor for the Targeted Inhibition of Angiogenesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of this process in many cancers.[3][4] This document provides a comprehensive technical overview of TY-011, a novel, potent, and highly selective small-molecule tyrosine kinase inhibitor (TKI) designed to target VEGFR-2. We present detailed data on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. This guide is intended to provide researchers and drug development professionals with the core scientific data and methodologies related to this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of VEGFR-2.[1][5] Upon binding of VEGF-A to its receptor, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7] this compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this crucial autophosphorylation step. This blockade effectively abrogates the downstream signaling through key pathways, including the RAS/MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of angiogenesis.[3][6][8]

Quantitative Data Summary

The anti-angiogenic potential of this compound was quantified through a series of enzymatic and cell-based assays. All data presented are representative of multiple experiments.

Table 1: Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 and other related kinases, demonstrating its high selectivity.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 0.8 |

| VEGFR-1 (Flt-1) | 85 |

| VEGFR-3 (Flt-4) | 110 |

| PDGFR-β | 250 |

| c-Kit | 480 |

| EGFR | >10,000 |

Table 2: In Vitro Cellular Anti-Angiogenic Activity of this compound

This table shows the efficacy of this compound in key functional assays using Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay | Endpoint Measured | IC50 (nM) |

| HUVEC Proliferation (VEGF-stimulated) | Inhibition of cell growth | 2.5 |

| HUVEC Migration (Boyden Chamber) | Inhibition of cell migration | 5.1 |

| HUVEC Tube Formation on Matrigel | Inhibition of capillary network formation | 3.8 |

Table 3: In Vivo Efficacy in A498 Renal Cell Carcinoma Xenograft Model

This table presents the results from an in vivo study assessing the effect of this compound on tumor growth and microvessel density (MVD) in a mouse model.

| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Change in MVD (%) (CD31+ vessels) |

| Vehicle Control | - | 0 | 0 |

| This compound | 10 | 68 | -75 |

| Sunitinib (Reference) | 40 | 62 | -71 |

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below.

VEGFR-2 Kinase Assay

-

Objective: To determine the IC50 of this compound against the isolated VEGFR-2 kinase domain.

-

Methodology:

-

Recombinant human VEGFR-2 kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.

-

The reaction is initiated by adding ATP (10 µM) and varying concentrations of this compound (0.01 nM to 10 µM) in a kinase buffer.

-

The mixture is incubated for 60 minutes at 30°C.

-

Phosphorylation of the substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Luminescence is measured with a plate reader.

-

Data are normalized to control (DMSO vehicle) and IC50 values are calculated using a four-parameter logistic curve fit.

-

HUVEC Tube Formation Assay[9][10]

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Methodology:

-

A 96-well plate is pre-chilled and coated with 50 µL of growth factor-reduced Matrigel® per well.[2] The plate is then incubated at 37°C for 1 hour to allow polymerization.

-

HUVECs are serum-starved for 4-6 hours.

-

Cells are harvested and resuspended in basal medium containing VEGF (20 ng/mL) and varying concentrations of this compound.

-

1.5 x 10⁴ cells are seeded onto the solidified Matrigel matrix in each well.[9]

-

The plate is incubated for 6-18 hours at 37°C in a 5% CO₂ incubator.[10]

-

Tube formation is visualized using a light microscope. For quantification, cells can be stained with Calcein AM.[11]

-

Images are captured, and the total tube length and number of branch points are quantified using image analysis software.[12]

-

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. medium.com [medium.com]

- 8. frontiersin.org [frontiersin.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. ibidi.com [ibidi.com]

- 12. researchgate.net [researchgate.net]

The Multi-faceted Impact of TY-011 on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by TY-011, a novel small molecule inhibitor with potent anti-tumor activity. This document details the mechanism of action of this compound, summarizing key quantitative data and providing detailed experimental protocols for the assays used to elucidate its effects. Visualizations of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis

This compound exerts its anti-tumor effects through the dual inhibition of critical cellular processes: mitosis and angiogenesis. This is achieved by targeting key kinases involved in these pathways.[1]

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Cellular Process |

| Aurora A | 102.1 ± 10.1 | Mitosis |

| Aurora B | 93.9 ± 33.7 | Mitosis |

| VEGFR2 | Not explicitly quantified in reviewed literature | Angiogenesis |

Data sourced from HTRF® KinEASE™-STK assay results.[1]

The primary mechanism of this compound involves the competitive inhibition of ATP binding to the ATP-binding sites of Aurora A and Aurora B kinases.[1] Molecular docking studies have shown that this compound occupies the ATP-binding pocket of both kinases, preventing their normal function.[1] Additionally, this compound has been shown to antagonize tumor angiogenesis by targeting the VEGFR2 kinase.[1]

Cellular Pathways Affected by this compound Treatment

The Aurora Kinase Signaling Pathway and Mitotic Disruption

Aurora kinases A and B are essential serine/threonine kinases that play pivotal roles in the regulation of mitosis. This compound's inhibition of these kinases leads to a cascade of events that disrupt cell division.

The VEGFR2 Signaling Pathway and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR2, this compound is believed to suppress tumor-associated angiogenesis.

In Vitro Anti-Proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative activity against a panel of human gastric cancer cell lines.

Table 2: Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MGC-803 | 0.2 - 0.4 |

| MKN-45 | Data not explicitly quantified |

| SGC-7901 | Data not explicitly quantified |

| BGC-823 | Data not explicitly quantified |

| AGS | Data not explicitly quantified |

IC50 values were determined using the CCK-8 assay.[1]

Experimental Protocols

HTRF® KinEASE™-STK Assay for Kinase Activity

This assay is used to measure the inhibitory effect of this compound on Aurora A and Aurora B kinase activity.

Methodology:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase (Aurora A or Aurora B), varying concentrations of this compound, and a biotinylated peptide substrate.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate the plate at room temperature for the specified time.

-

-

Detection:

-

Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

-

Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

-

CCK-8 Cell Proliferation Assay

This assay is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed gastric cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the IC50 values from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the effect of this compound on the cell cycle distribution.

Methodology:

-

Cell Treatment: Culture cells with or without this compound for a specified period.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

RNA Digestion: Treat the fixed cells with RNase A to ensure that only DNA is stained.

-

DNA Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V/PI Apoptosis Assay

This assay is used to detect and quantify apoptosis induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.

Conclusion

This compound is a promising anti-cancer agent that targets fundamental cellular processes required for tumor growth and survival. Its dual inhibitory action on Aurora kinases and VEGFR2 leads to mitotic catastrophe, induction of apoptosis, and suppression of angiogenesis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for gastric and other cancers.

References

TY-011: A Technical Guide to its Impact on Mitotic Progression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-011 is a novel small molecule inhibitor targeting Aurora A and Aurora B kinases, critical regulators of mitotic progression. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, with a particular focus on its effects on mitosis. It includes a summary of its anti-proliferative activities, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway. This guide is intended to serve as a resource for researchers in oncology and drug development.

Introduction

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division. Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis. As key regulators of mitosis, their inhibition presents a promising therapeutic strategy for cancer treatment. This compound has been identified as a potent inhibitor of both Aurora A and Aurora B, demonstrating significant anti-tumor activity in preclinical studies, primarily in gastric cancer models.[1][2] This technical guide synthesizes the available data on this compound's effects on cancer cell mitosis.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of Aurora A and Aurora B.[2] This dual inhibition disrupts multiple stages of mitosis, leading to mitotic catastrophe and subsequent cell death.

2.1. Inhibition of Aurora A and Aurora B Kinase Activity

This compound competitively binds to the ATP-binding pocket of Aurora A and Aurora B, preventing the phosphorylation of their downstream substrates.[2] The inhibition of Aurora A disrupts centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles. The inhibition of Aurora B interferes with the spindle assembly checkpoint (SAC) and cytokinesis.

2.2. Cellular Effects of this compound in Cancer Cells

The inhibition of Aurora kinases by this compound manifests in several key cellular phenotypes:

-

Aberrant Mitosis: Treatment with this compound leads to severe defects in mitotic spindle formation and chromosome alignment.[1]

-

G2/M Phase Arrest: Cancer cells treated with this compound accumulate in the G2/M phase of the cell cycle, indicative of a failure to properly execute mitosis.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest induced by this compound triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

-

DNA Damage: this compound treatment results in DNA double-strand breaks, a consequence of improper chromosome segregation and mitotic catastrophe.[1]

Quantitative Data Summary

The anti-proliferative and cell cycle effects of this compound have been quantified in various gastric cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.2 - 0.4 |

| MKN-45 | Gastric Cancer | Not explicitly stated, but effective |

| Other Gastric Cancer Cell Lines | Gastric Cancer | 0.09 - 0.96 |

Data synthesized from available preclinical studies.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | Treatment | % of Cells in G2/M Phase |

| MGC-803 | Control | Baseline |

| MGC-803 | This compound | Significant increase |

| MKN-45 | Control | Baseline |

| MKN-45 | This compound | Significant increase |

Qualitative descriptions from studies indicating a clear G2/M arrest.[1][2] Specific percentages are not consistently provided across publications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

5.1. Cell Culture

-

Cell Lines: Human gastric cancer cell lines MGC-803 and MKN-45.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

5.2. Cell Proliferation Assay (CCK-8)

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

5.3. Cell Cycle Analysis (Flow Cytometry)

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

5.4. Western Blotting

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-Aurora A, anti-Aurora B, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.5. Immunofluorescence

-

Grow cells on coverslips in 24-well plates.

-

Treat with this compound as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3) overnight at 4°C.

-

Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a potent dual inhibitor of Aurora A and Aurora B kinases that effectively disrupts mitotic progression in cancer cells. Its mechanism of action, leading to G2/M arrest, aberrant mitosis, and apoptosis, makes it a promising candidate for further development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a foundational resource for researchers investigating this compound and other Aurora kinase inhibitors.

References

- 1. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Kinase Selectivity Profile of TY-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TY-011, a novel small molecule inhibitor. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound has been identified as a potent inhibitor of Aurora A and Aurora B kinases.[1] The compound was developed through a focused synthesis effort and demonstrated superior activity against these two key mitotic kinases compared to other synthesized compounds in the same series.[1] In addition to its effects on the Aurora kinases, this compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a potential dual role in targeting both cell proliferation and angiogenesis.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary kinase targets was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

| VEGFR2 | Data not publicly available in the initial screening, but inhibitory activity has been noted. |

Table 1: IC50 values of this compound against target kinases. Data is presented as mean ± standard deviation from three independent experiments.[1]

Mechanism of Action

Molecular docking studies have revealed that this compound functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of both Aurora A and Aurora B, thereby preventing the phosphorylation of their downstream substrates.[1] This mechanism of action is crucial for its anti-proliferative effects.

Signaling Pathways

This compound's primary targets, Aurora A and Aurora B, are key regulators of mitosis. Its inhibition of VEGFR2 points to an additional anti-angiogenic mechanism.

Caption: Inhibition of Aurora and VEGFR2 pathways by this compound.

Experimental Protocols

HTRF® KinEASE™-STK Assay for Aurora A and Aurora B

This assay was employed to quantify the inhibitory potency of this compound on Aurora A and Aurora B kinases.

Principle: The HTRF® KinEASE™-STK assay is a time-resolved fluorescence energy transfer (TR-FRET) based method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody. When a streptavidin-XL665 conjugate is added, it binds to the biotinylated peptide, bringing the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.[2][3][4][5]

Workflow Diagram:

Caption: Workflow for the HTRF KinEASE-STK assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase reaction buffer.

-

Prepare the kinase solution (Aurora A or Aurora B) in the kinase reaction buffer.

-

Prepare the biotinylated STK substrate and ATP solutions in the kinase reaction buffer.

-

Prepare the detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.

-

-

Kinase Reaction:

-

In a low-volume 384-well plate, add 2.5 µL of the diluted this compound compound or vehicle (DMSO) control.

-

Add 5 µL of the kinase solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the biotinylated substrate and ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the detection mixture (containing EDTA) to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

VEGFR2 Inhibition Assay

While specific IC50 data for this compound against VEGFR2 from the primary publication is not detailed, a general protocol for assessing VEGFR2 inhibition is provided below. This is typically done using an ELISA-based method or a cell-based phosphorylation assay.

Workflow Diagram:

Caption: General workflow for a VEGFR2 ELISA-based inhibition assay.

Detailed Protocol (ELISA-based):

-

Plate Preparation:

-

Coat a 96-well plate with VEGF165 overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

-

Inhibition Reaction:

-

Prepare serial dilutions of this compound.

-

Add the diluted this compound or vehicle control to the wells.

-

Add biotinylated VEGFR2 to the wells.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate again.

-

Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

-

-

Data Analysis:

-

The signal is inversely proportional to the inhibitory activity of this compound.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the HTRF assay.

-

Conclusion

This compound is a potent dual inhibitor of Aurora A and Aurora B kinases, with additional activity against VEGFR2. Its ATP-competitive mechanism of action effectively blocks key signaling pathways involved in cell cycle progression and angiogenesis. The methodologies described in this guide provide a robust framework for characterizing the kinase selectivity profile of this compound and similar compounds. Further comprehensive kinome-wide screening would be beneficial to fully elucidate its selectivity and potential off-target effects.

References

In-Depth Technical Guide to the Pharmacological Properties of the TY-011 Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the TY-011 molecule, a novel small molecule inhibitor with potent anti-tumor activity. The data and protocols presented herein are derived from the seminal study "Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases," published in the Journal of Experimental & Clinical Cancer Research.[1]

Executive Summary

This compound is a dual-action kinase inhibitor that demonstrates significant efficacy against gastric cancer models by targeting key regulators of mitosis and angiogenesis. It potently inhibits Aurora A, Aurora B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases. In preclinical studies, this compound has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G2/M phase, trigger apoptosis, and inhibit tumor growth in vivo. This document details the molecule's mechanism of action, provides quantitative data on its efficacy, and outlines the experimental protocols used to ascertain these properties.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of three critical kinases: Aurora A, Aurora B, and VEGFR2.

-

Aurora A and Aurora B Kinase Inhibition: These serine/threonine kinases are essential for mitotic progression. By inhibiting Aurora A and B, this compound disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation. This results in an accumulation of cells in the G2/M phase of the cell cycle and can lead to polyploidy, ultimately triggering apoptosis.[1]

-

VEGFR2 Inhibition: VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 by this compound impedes this process, thereby restricting the tumor's access to essential nutrients and oxygen.[1]

Molecular docking studies have shown that this compound occupies the ATP-binding sites of both Aurora A and Aurora B kinases, preventing their normal function.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]

| Kinase Target | IC₅₀ (nM) |

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

| VEGFR2 | Data not explicitly quantified in the primary source, but inhibitory activity was confirmed. |

Table 2: In Vitro Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines[1]

| Cell Line | IC₅₀ (μM) |

| MGC-803 | 0.23 ± 0.04 |

| SGC-7901 | 0.09 ± 0.01 |

| BGC-823 | 0.12 ± 0.02 |

| AGS | 0.96 ± 0.15 |

| MKN-45 | 0.18 ± 0.03 |

Table 3: In Vivo Efficacy of this compound in MGC-803 Xenograft Mouse Model[1]

| Treatment Group (Oral Administration) | Tumor Growth Inhibition (%) | Tumor Regression |

| Vehicle Control | - | No |

| This compound (3 mg/kg) | 59.41 | No |

| This compound (6 mg/kg) | 103.77 | Yes |

| This compound (9 mg/kg) | 113.09 | Yes (100%) |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

-

Assay Type: Homogeneous Time Resolved Fluorescence (HTRF®) KinEASE™-STK assay.

-

Procedure:

-

The kinase reaction was performed in a 384-well plate.

-

This compound was serially diluted and added to the wells containing the respective kinase (Aurora A, Aurora B, or VEGFR2), a biotinylated substrate peptide, and ATP.

-

The reaction was allowed to proceed for a specified incubation period at room temperature.

-

An HTRF detection buffer containing europium cryptate-labeled anti-phosphoserine/threonine antibody and streptavidin-XL665 was added to stop the reaction.

-

The plate was incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

The fluorescence was read at 620 nm and 665 nm using an HTRF-compatible reader.

-

The IC₅₀ values were calculated from the dose-response curves.

-

Cell Proliferation Assay

-

Assay Type: Cell Counting Kit-8 (CCK-8) assay.

-

Procedure:

-

Gastric cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

The cells were treated with various concentrations of this compound for 72 hours.

-

10 μL of CCK-8 solution was added to each well, and the plate was incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader.

-

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and IC₅₀ values were determined.

-

Cell Cycle Analysis

-

Assay Type: Flow cytometry with propidium iodide (PI) staining.

-

Procedure:

-

Cells were treated with this compound for 24 hours.

-

The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

The fixed cells were washed and resuspended in a staining solution containing RNase A and propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.

-

Apoptosis Assay

-

Assay Type: Flow cytometry with Annexin V-FITC and PI staining.

-

Procedure:

-

Cells were treated with this compound for 48 hours.

-

The cells were harvested and washed with cold PBS.

-

The cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Tumor Xenograft Study

The following diagram outlines the workflow for the in vivo efficacy assessment of this compound.

Conclusion

This compound is a promising anti-tumor agent with a well-defined dual mechanism of action targeting both mitosis and angiogenesis. The robust in vitro and in vivo data presented in this guide provide a strong preclinical rationale for its further development as a therapeutic for gastric cancer and potentially other solid tumors. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings.

References

Methodological & Application

Application Notes and Protocols for TY-011 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-011 is a novel small molecule inhibitor with potent antitumor activity demonstrated in preclinical studies. It functions as a dual inhibitor of Aurora A/B kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), positioning it as a promising therapeutic agent that targets both mitosis and angiogenesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in evaluating its efficacy and mechanism of action in various cancer models.

Mechanism of Action

This compound exerts its anticancer effects by competitively binding to the ATP-binding sites of Aurora A, Aurora B, and VEGFR2 kinases.[1][2] Inhibition of Aurora A and Aurora B disrupts mitotic progression, leading to G2/M phase cell cycle arrest, polyploidy, and subsequent apoptosis.[1][2][3] The blockade of VEGFR2 signaling interferes with tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2]

Data Presentation

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

Data represents the mean ± standard deviation from three independent experiments.[4]

Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.2 - 0.4 |

| SGC-7901 | Gastric Cancer | Not explicitly quantified, but demonstrated prominent inhibitory effects |

| MKN-45 | Gastric Cancer | Not explicitly quantified, but demonstrated prominent inhibitory effects |

IC50 values for MGC-803 cells were determined after a 72-hour incubation period.[3][4]

Signaling Pathways

The signaling pathways affected by this compound are crucial for cell division and angiogenesis.

Experimental Protocols

Cell Culture

-

Cell Lines: Human gastric cancer cell lines MGC-803, SGC-7901, and MKN-45 can be used.

-

Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

-

Adherence: Allow cells to adhere for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to assess the effect of this compound on cell cycle distribution.

-

Cell Seeding: Seed cells (e.g., MGC-803, SGC-7901) in 6-well plates.

-

Treatment: Treat cells with this compound at a relevant concentration (e.g., 0.8 µM) for 24 and 48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Fix the cells in 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify this compound-induced apoptosis.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Aurora A (T288), Aurora A, p-Histone H3 (S10), Histone H3, cleaved PARP, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This protocol assesses the anti-angiogenic potential of this compound.

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the HUVECs with various concentrations of this compound.

-

Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

-

Imaging: Capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software (e.g., ImageJ).

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential. For all experiments, it is crucial to include appropriate positive and negative controls and to perform experiments in triplicate to ensure statistical validity.

References

- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for TY-011 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TY-011, a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases, in xenograft models of gastric cancer. The following protocols and data are derived from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a small molecule compound that has demonstrated significant anti-tumor activity by targeting key regulators of mitosis and angiogenesis.[1][2] As a dual inhibitor of Aurora kinases A and B, this compound disrupts mitotic progression, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][3] Concurrently, its inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) antagonizes tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2] Preclinical studies in gastric cancer xenograft models have shown that orally administered this compound leads to substantial tumor growth inhibition and even tumor regression without significant toxicity.[1][2]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting three key kinases: Aurora A, Aurora B, and VEGFR2. The diagram below illustrates the signaling pathways affected by this compound.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in gastric cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

|---|---|

| Aurora A | 102.1 ± 10.1 |

| Aurora B | 93.9 ± 33.7 |

Data represents the mean ± standard deviation from three independent experiments.[4]

Table 2: In Vitro Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MGC-803 | 0.2 - 0.4 |

| Other Gastric Cancer Cell Lines | 0.09 - 0.96 |

IC₅₀ values were determined after 72 hours of treatment.[1]

Table 3: In Vivo Efficacy of this compound in MGC-803 Gastric Cancer Xenograft Model

| Treatment Group | Dosage | Administration Route | Schedule | Tumor Growth Inhibition (%) | Tumor Regression Rate |

|---|---|---|---|---|---|

| Vehicle Control | - | Oral | Once daily for 13 days | - | - |

| This compound | 3 mg/kg | Oral | Once daily for 13 days | 59.41 | Not Reported |

| This compound | 6 mg/kg | Oral | Once daily for 13 days | 103.77 | 75% (6/8 mice) |

| This compound | 9 mg/kg | Oral | Once daily for 13 days | 113.09 | 100% (8/8 mice) |

| Irinotecan (Positive Control) | 50 mg/kg | Intraperitoneal | Twice a week | Not Reported | Not Reported |

Tumor growth inhibition was calculated at the end of the study. A TGI >100% indicates tumor regression.[1]

Experimental Protocols

Protocol 1: Human Gastric Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the MGC-803 human gastric cancer cell line.[1]

Materials:

-

MGC-803 human gastric cancer cells

-

Male BALB/c nude mice (4-6 weeks old)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

Syringes and needles (27-gauge)

-

Calipers

Procedure:

-

Culture MGC-803 cells in appropriate media until they reach the logarithmic growth phase.

-

Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (approximately 100-200 mm³).

-

Randomize the mice into treatment and control groups.

Caption: Workflow for establishing a subcutaneous xenograft model.

Protocol 2: In Vivo Administration of this compound

This protocol details the preparation and administration of this compound to tumor-bearing mice.[1]

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Syringes

-

Balance

Procedure:

-

Prepare the dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 3, 6, and 9 mg/kg).

-

Administer this compound orally to the mice once daily for the duration of the study (e.g., 13 days).

-

Administer an equivalent volume of the vehicle to the control group on the same schedule.

-

Monitor the body weight of the mice and tumor volume every other day.

-

Calculate tumor volume using the formula: V = (Length x Width²)/2.

Protocol 3: Assessment of Anti-Tumor Efficacy

This protocol outlines the methods for evaluating the effectiveness of this compound treatment.[1]

Procedure:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

For histological analysis, fix tumor tissues in formalin and embed them in paraffin.

-

Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) to further elucidate the mechanism of action.

Safety and Toxicology

In the reported study, oral administration of this compound at doses up to 9 mg/kg for 13 days did not result in any significant changes in the body weight of the mice, suggesting that the compound is well-tolerated at these effective doses.[1] However, researchers should always conduct their own toxicology assessments as part of their preclinical drug development program.

References

- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Molecular Docking Study of TY-011

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a molecular docking study of TY-011, a dual inhibitor of Aurora A and Aurora B kinases. This document outlines the necessary steps from target and ligand preparation to docking simulation and results in analysis, utilizing the widely-used software AutoDock Vina.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding the interaction between a small molecule ligand, such as this compound, and its protein target. This compound has been identified as a potent inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis and are frequently overexpressed in various cancers.[1][2] This protocol will guide users through a molecular docking study to investigate the binding mode of this compound with these kinases.

Data Presentation